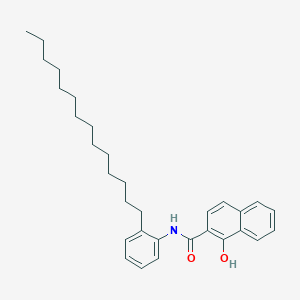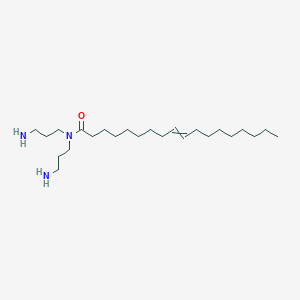![molecular formula C10H18O5S B14284608 Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate CAS No. 124668-81-1](/img/structure/B14284608.png)
Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate is an organic compound with the molecular formula C10H18O5S. It is an ester derivative of 2-heptenoic acid, characterized by the presence of a methanesulfonyl group attached to the seventh carbon of the hept-2-enoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate typically involves the esterification of 2-heptenoic acid followed by the introduction of the methanesulfonyl group. One common method involves the reaction of 2-heptenoic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester. Subsequently, the ester is treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be replaced by other nucleophiles.
Reduction Reactions: The double bond in the hept-2-enoate chain can be reduced to form the corresponding saturated ester.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Reduction Reactions: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted esters depending on the nucleophile used.
Reduction Reactions: The major product is ethyl 7-[(methanesulfonyl)oxy]heptanoate.
Oxidation Reactions: Products can include carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate involves its interaction with specific molecular targets. The methanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The double bond in the hept-2-enoate chain can participate in various addition reactions, contributing to the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 7-[(methylsulfonyl)oxy]heptanoate: Similar structure but lacks the double bond in the hept-2-enoate chain.
Ethyl 7-[(tosyl)oxy]hept-2-enoate: Similar structure but with a tosyl group instead of a methanesulfonyl group.
Ethyl 7-[(mesyl)oxy]hept-2-enoate: Similar structure with a mesyl group.
Uniqueness
Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate is unique due to the presence of both a methanesulfonyl group and a double bond in the hept-2-enoate chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
124668-81-1 |
|---|---|
Fórmula molecular |
C10H18O5S |
Peso molecular |
250.31 g/mol |
Nombre IUPAC |
ethyl 7-methylsulfonyloxyhept-2-enoate |
InChI |
InChI=1S/C10H18O5S/c1-3-14-10(11)8-6-4-5-7-9-15-16(2,12)13/h6,8H,3-5,7,9H2,1-2H3 |
Clave InChI |
IXNLTRMWXPPGOL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CCCCCOS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)
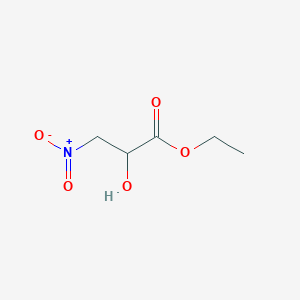
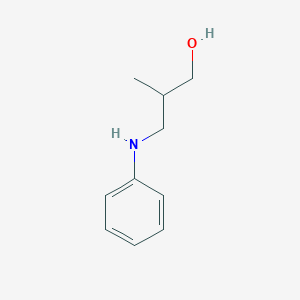

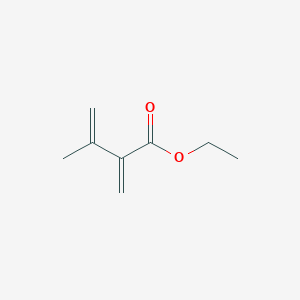
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
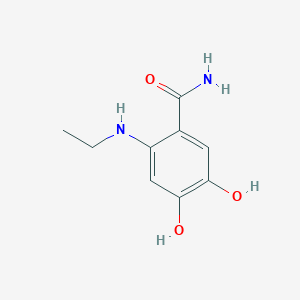
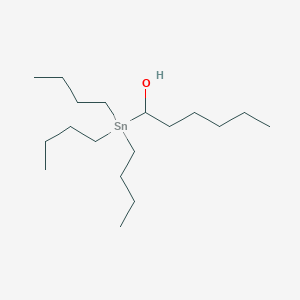
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)
